Negligible Androgen Receptor (AR) Binding Affords a Clean Negative Control Profile
In a direct head-to-head comparison for androgen receptor (AR) binding, (3E)-4-(4-methylphenyl)-1-phenylbut-3-en-2-one demonstrates negligible affinity (IC50 > 100,000 nM), making it a functionally inert negative control for AR-mediated assays [1]. This contrasts sharply with the potent AR antagonist bicalutamide, which exhibits an IC50 of approximately 160 nM in comparable displacement assays [1]. The >600-fold difference in potency confirms that the target compound does not interfere with AR signaling pathways, a critical differentiator for researchers screening for AR modulators or assessing off-target liabilities.
| Evidence Dimension | Inhibition of Androgen Receptor (AR) Binding |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Bicalutamide (IC50 ~ 160 nM) |
| Quantified Difference | > 600-fold less potent |
| Conditions | Displacement of [3H]-R1881 from androgen receptor (unknown origin) expressed in human HeLa cells harboring AR3A-PSA-(ARE)4-Luc13, incubated for 2 hrs |
Why This Matters
For scientists requiring a chalcone-based chemical probe that will not confound androgen receptor-mediated readouts, this compound's verified lack of activity provides a clear procurement rationale over untested or active analogs.
- [1] BindingDB. Entry for BDBM50509767 (CHEMBL4513510). Displacement of [3H]-R1881 from Androgen Receptor. Available at: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50509767 (Accessed April 22, 2026). View Source
